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molecular formula C9H9IN2O B1406464 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1627713-57-8

3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1406464
M. Wt: 288.08 g/mol
InChI Key: KQEIELIOQYUIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321764B2

Procedure details

3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (3.89 g, 13.50 mmol) was flow purged with nitrogen for 30 minutes, then treated with tetrahydrofuran (135 mL). The reaction mixture was cooled to −78° C. Butyllithium (5.40 mL, 13.50 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 30 minutes. 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.75 mL, 13.50 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 2.5 hours. The reaction mixture was poured onto water and extracted twice with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, 100% heptane to 30% ethyl acetate/heptane) to provide the title compound (2.75 g, 70% yield).
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
2.75 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[C:6]([O:11][CH3:12])[N:7]=[CH:8][CH:9]=2)[N:4]([CH3:13])[CH:3]=1.C([Li])CCC.C(O[B:23]1[O:27][C:26]([CH3:29])([CH3:28])[C:25]([CH3:31])([CH3:30])[O:24]1)(C)C>>[CH3:12][O:11][C:6]1[N:7]=[CH:8][CH:9]=[C:10]2[C:2]([B:23]3[O:27][C:26]([CH3:29])([CH3:28])[C:25]([CH3:31])([CH3:30])[O:24]3)=[CH:3][N:4]([CH3:13])[C:5]=12

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
IC1=CN(C2=C(N=CC=C21)OC)C
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.75 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
treated with tetrahydrofuran (135 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 100% heptane to 30% ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1N=CC=C2C1N(C=C2B2OC(C(O2)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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